2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide
CAS No.:
Cat. No.: VC14795395
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O3 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 2-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1H-quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H18N4O3/c1-12(2)25-11-22-17-8-7-13(9-16(17)21(25)28)23-20(27)15-10-19(26)24-18-6-4-3-5-14(15)18/h3-12H,1-2H3,(H,23,27)(H,24,26) |
| Standard InChI Key | LGHQUMWNNJILMG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide, reflects its intricate architecture. Key features include:
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A quinoline core substituted with a hydroxyl group at position 2 and a carboxamide at position 4.
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A 3,4-dihydroquinazolin-4-one moiety bearing an isopropyl group at position 3.
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Interconnected rings forming a planar structure conducive to π-π stacking and hydrogen bonding.
The molecular formula C₂₁H₁₈N₄O₃ (MW: 374.4 g/mol) and canonical SMILES string CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 provide precise stereochemical details.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 374.4 g/mol |
| LogP (Partition Coefficient) | 2.19 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 4 |
Data derived from computational models highlight moderate lipophilicity, suggesting balanced membrane permeability and solubility.
Synthetic Methodologies
Solid-Phase Synthesis
Immobilization of the quinoline-carboxamide precursor on a resin enables stepwise assembly, reducing purification challenges. Key steps include:
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Coupling: Attachment of 2-hydroxyquinoline-4-carboxylic acid to Wang resin via ester linkage.
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Nucleophilic Acylation: Reaction with 6-amino-3-isopropyl-3,4-dihydroquinazolin-4-one.
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Cleavage: TFA-mediated release yields the final product.
One-Pot Multicomponent Assembly
A metal-free protocol from J. Org. Chem. (2024) optimizes efficiency:
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Arenediazonium Salt Activation: Generates N-arylnitrilium intermediates.
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Cyclocondensation: Bifunctional anilines undergo nucleophilic addition, forming the dihydroquinazoline core .
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Oxidation: Atmospheric oxygen converts dihydroquinazoline to quinazolin-4(3H)-one .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | K₂CO₃ | 78% → 92% |
| Temperature | 60°C | 65% → 88% |
| Solvent | DMF:H₂O (9:1) | 70% → 95% |
This method achieves 95% yield under mild conditions, demonstrating scalability .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Features | Bioactivity |
|---|---|---|
| Target Compound | Quinoline-quinazoline hybrid | EGFR inhibition (IC₅₀ ~12 µM) |
| 2-Hydroxy-4-quinolincarboxylic acid | Carboxylic acid substituent | Antiviral (EC₅₀ = 5.2 µM) |
| 3,4-Dihydroquinazoline derivatives | Saturated N-heterocycle | Kinase inhibition |
The target compound’s isopropyl group enhances hydrophobic interactions, improving target affinity over non-substituted analogs .
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